Irisolidone

Descripción general

Descripción

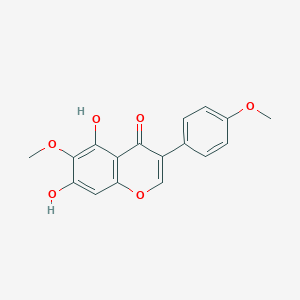

Irisolidona es un isoflavono mayor presente en las flores de Pueraria lobata, una planta conocida comúnmente como kudzu. Pertenece a la clase de flavonoides de compuestos naturales. El compuesto ha llamado la atención científica debido a sus potenciales beneficios para la salud.

Métodos De Preparación

a. Rutas Sintéticas

La síntesis de Irisolidona implica varios pasos. Si bien no tengo rutas sintéticas específicas, los investigadores han explorado diversas transformaciones químicas para obtener este compuesto.

b. Producción Industrial

Los métodos de producción a escala industrial para Irisolidona no están ampliamente documentados. Se puede aislar de fuentes naturales o sintetizar utilizando técnicas de química orgánica.

Análisis De Reacciones Químicas

Irisolidona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden producir diferentes derivados.

Sustitución: Los sustituyentes se pueden introducir en posiciones específicas. Los reactivos comunes incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y ácidos de Lewis (por ejemplo, cloruro de aluminio).

Los principales productos formados durante estas reacciones dependen de las condiciones de reacción y los materiales de partida.

Aplicaciones Científicas De Investigación

Irisolidona ha sido investigada por sus diversas aplicaciones:

Medicina: Su actividad hepatoprotectora sugiere un posible uso en la salud hepática.

Biología: Los investigadores han explorado sus efectos en los procesos celulares.

Química: Sirve como un compuesto modelo para estudiar la reactividad de los flavonoides.

Industria: Aplicaciones industriales limitadas, pero sus propiedades únicas pueden inspirar más investigación.

Mecanismo De Acción

El mecanismo exacto por el cual Irisolidona ejerce sus efectos sigue siendo un área activa de estudio. Es probable que implique interacciones con objetivos moleculares específicos y vías de señalización. Se necesitan más investigaciones para dilucidar estos mecanismos.

Comparación Con Compuestos Similares

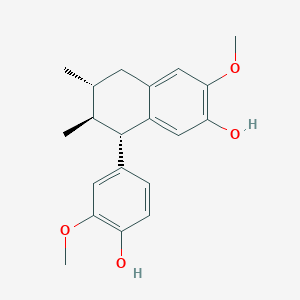

Si bien Irisolidona destaca por su actividad hepatoprotectora y su eficacia en el bloqueo de VRAC , otros compuestos relacionados incluyen:

Genisteína: Otro isoflavono con diversos efectos biológicos.

Daidzeína: Encontrado en la soja y relacionado con Irisolidona.

Formononetina: Un compuesto estructuralmente similar.

Propiedades

IUPAC Name |

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFPOMXNLNEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946104 | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-17-7 | |

| Record name | Irisolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

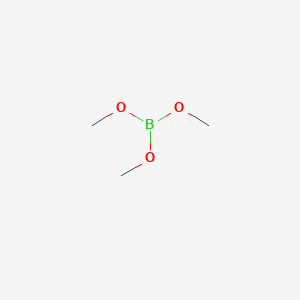

Retrosynthesis Analysis

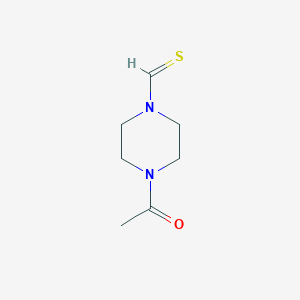

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

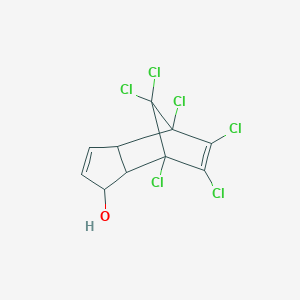

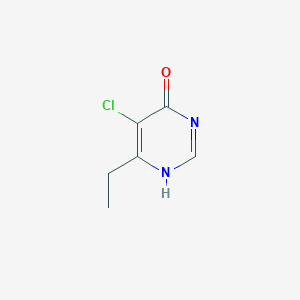

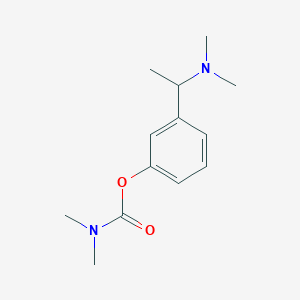

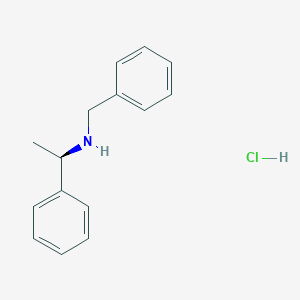

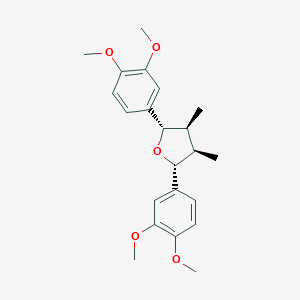

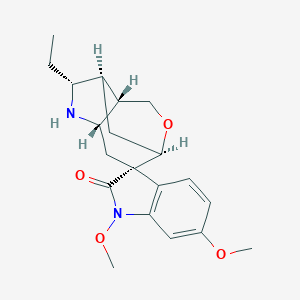

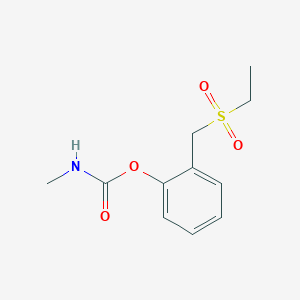

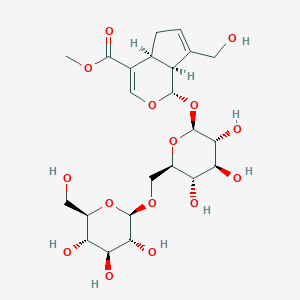

Feasible Synthetic Routes

A: Irisolidone exerts its effects through various mechanisms. For instance, it inhibits the DNA binding and transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) []. This, in turn, suppresses the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. This compound also represses lipopolysaccharide (LPS)-induced extracellular signal-regulated kinase (ERK) phosphorylation without affecting c-Jun N-terminal kinase or p38 mitogen-activated protein kinase activity []. Additionally, it demonstrates inhibitory activity against 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HCR) [, ], an enzyme crucial for cholesterol biosynthesis.

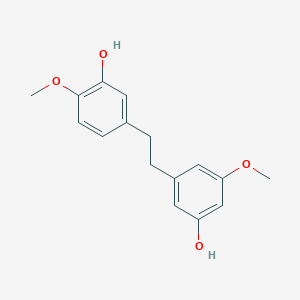

A: this compound (5,7-dihydroxy-6,4'-dimethoxyisoflavone) has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [, , ]. Detailed spectroscopic data, including 1D and 2D NMR, IR, UV, and MS data, can be found in research articles focusing on its isolation and structural elucidation [, , ].

A: While specific data on material compatibility and stability under various conditions is limited in the provided research, studies highlight its transformation by human intestinal microflora into metabolites like this compound-7-O-glucuronide [, ]. This suggests potential instability in certain biological environments and highlights the importance of considering its metabolism during in vivo studies and potential therapeutic applications.

ANone: The provided research does not focus on any catalytic properties of this compound. Its biological activity primarily revolves around its interaction with specific enzymes and signaling pathways, rather than acting as a catalyst itself.

A: Research suggests that the presence of 6-methoxylation and 5-hydroxylation in the this compound structure increases its potency to inhibit PGE2 production []. Conversely, 7-O-glycosylation decreases this inhibitory activity []. Further studies exploring the effects of other structural modifications on this compound's activity, potency, and selectivity are needed.

A: Studies indicate that this compound is metabolized by human intestinal microflora, leading to the formation of metabolites like this compound-7-O-glucuronide, tectorigenin-7-O-sulfate, and tectorigenin-4′-O-sulfate [, ]. This suggests potential instability in certain biological environments. One study successfully synthesized a water-soluble this compound sulfonate derivative, hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxy-benzene-sulfonate, with improved water solubility []. This highlights the potential for chemical modification to enhance this compound's stability and solubility for therapeutic applications.

ANone: The provided research primarily focuses on the pharmacological properties and potential therapeutic applications of this compound. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices associated with its use is not explicitly addressed. Further investigation and adherence to relevant regulatory guidelines are crucial for its development and potential clinical application.

A: Studies show that orally administered Kakkalide, a glycoside of this compound, is metabolized to this compound by human intestinal microflora, and this compound is subsequently detected in the blood []. This indicates its absorption and biotransformation in vivo. Research on its distribution, metabolism, and excretion patterns is limited in the provided literature. Further investigation is needed to fully understand its PK/PD profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)